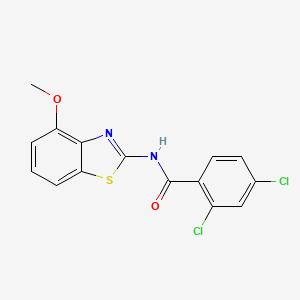![molecular formula C16H21N3O2 B2851055 2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide CAS No. 1607289-71-3](/img/structure/B2851055.png)
2-[Acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactions involved, the conditions required, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required .Physical and Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .Mecanismo De Acción
Target of Action
The primary target of CHEMBL3464004 is currently under investigationThe role of these targets is crucial in the compound’s mechanism of action and contributes to its therapeutic effects .
Mode of Action
The mode of action of CHEMBL3464004 involves its interaction with its targets. The compound binds to these targets, leading to a series of biochemical reactions that result in its therapeutic effects . The exact nature of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
CHEMBL3464004 affects certain biochemical pathways within the body. These pathways are involved in various biological processes, and their alteration by CHEMBL3464004 leads to downstream effects that contribute to its overall action . The specifics of these pathways and their downstream effects are currently being studied.
Pharmacokinetics
The pharmacokinetics of CHEMBL3464004, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, play a significant role in its bioavailability. The compound’s total clearance rate, central volume of distribution, and metabolite elimination rate constant are key parameters that influence its pharmacokinetic profile . These properties determine how the compound is absorbed and distributed within the body, how it is metabolized, and how it is ultimately excreted.
Result of Action
The result of CHEMBL3464004’s action at the molecular and cellular level is a complex interplay of biochemical reactions. These reactions lead to changes in cellular function and can have various effects, depending on the specific targets and pathways involved . The exact molecular and cellular effects of CHEMBL3464004’s action are currently being investigated.
Action Environment
The action, efficacy, and stability of CHEMBL3464004 can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions. Understanding how these factors influence the compound’s action can help optimize its use and effectiveness .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[acetyl(2-phenylethyl)amino]-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13(20)19(10-9-14-7-5-4-6-8-14)11-15(21)18-16(2,3)12-17/h4-8H,9-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOILMGRATZIXPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC(=O)NC(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2850975.png)
![2-Isopropyl-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B2850976.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyclohexylurea](/img/structure/B2850977.png)

![6-Methoxy-1,2,5-oxadiazolo[3,4-b]pyrazine-5-ylamine](/img/structure/B2850983.png)

![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaene-9-sulfonamide](/img/structure/B2850987.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2850988.png)


![[1-(1-Aminoethyl)cyclopropyl]methanol hydrochloride](/img/structure/B2850992.png)


